molecular formula C15H14N2O5S B2990473 (E)-N-(2,5-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 476309-95-2

(E)-N-(2,5-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No. B2990473
CAS RN: 476309-95-2
M. Wt: 334.35
InChI Key: YXBQCYVGTKAYMU-QPJJXVBHSA-N
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Description

(E)-N-(2,5-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide, also known as DNTA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. DNTA is a synthetic compound that has been synthesized using different methods.

Scientific Research Applications

Molecular Imprinting and Analysis

  • Molecular Imprinting in Olive Oil Analysis : Acrylamide-based molecularly imprinted polymers (MIPs) have been developed for the analysis of fenthion, an organophosphate insecticide, in olive oil. Using acrylamide as a functional monomer, these MIPs exhibited high selectivity and recovery rates for fenthion extraction, outperforming traditional methods and achieving a low detection limit (Bakas et al., 2014).

Polymerization and Material Synthesis

  • Controlled Polymerization for Drug Delivery : Poly(N-isopropyl acrylamide), a thermoresponsive polymer, has been investigated for controlled, room-temperature polymerization, highlighting its potential in drug delivery systems (Convertine et al., 2004).
  • Degradable Scaffolds for Tissue Engineering : Biodegradable scaffolds made from poly(N-isopropyl acrylamide) were synthesized for tissue engineering applications. These scaffolds demonstrate controlled porosity and thermoresponsive properties, making them attractive for biomedical applications (Galperin et al., 2010).

Chemical Interactions and Reactions

  • Asymmetric Cycloadditions with Acrylamides : Research focused on asymmetric 1,3-dipolar cycloadditions with acrylamides has revealed high levels of stereocontrol in chemical reactions, important for synthetic organic chemistry applications (Kissane & Maguire, 2010).
  • DFT Studies of Acrylamide Derivatives : Studies involving Density Functional Theory (DFT) on acrylamide derivatives, such as (E)-3-(2,6-dichlorophenyl)-acrylamide, provide insights into their molecular structure and potential applications in fields like material science (Shukla et al., 2020).

Sensitizer Synthesis for Solar Cells

  • Organic Sensitizers for Solar Cells : Novel organic sensitizers containing acrylamide units have been engineered for solar cell applications, demonstrating high efficiency in photon to current conversion (Kim et al., 2006).

Applications in Biochemistry and Toxicology

  • Biochemical Properties and Safety : Studies on acrylamide's biochemistry and safety reveal its widespread industrial use and potential health effects, necessitating a comprehensive understanding of its role in human health (Friedman, 2003).

Nitrothiophene Derivatives Evaluation

  • Radiosensitizers and Cytotoxins : Nitrothiophene derivatives, including those with acrylamide groups, have been evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins in medical applications (Threadgill et al., 1991).

Corrosion Inhibition Studies

  • Corrosion Inhibitors in Nitric Acid Solutions : Acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors in nitric acid solutions, demonstrating potential in industrial applications (Abu-Rayyan et al., 2022).

properties

IUPAC Name

(E)-N-(2,5-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c1-21-10-3-6-13(22-2)12(9-10)16-14(18)7-4-11-5-8-15(23-11)17(19)20/h3-9H,1-2H3,(H,16,18)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBQCYVGTKAYMU-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2,5-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide

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